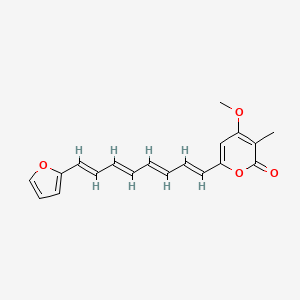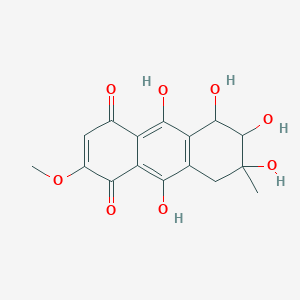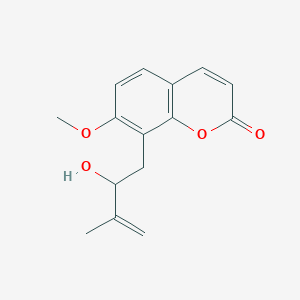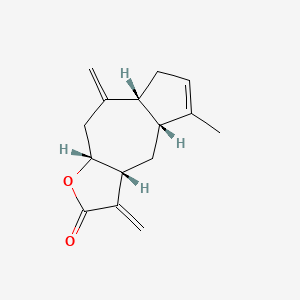
Arbanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arbanol is a compound known for its fragrance, perfuming, and skin conditioning characteristics. It is commonly used in personal care products due to its pleasant scent and beneficial properties for the skin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of alcohols, including compounds like Arbanol, can be achieved through various methods. Common laboratory methods include hydration, hydroboration, addition of hypohalous acids to alkenes, and the reduction of carbonyl compounds . Industrial production often involves the hydration of ethene using steam under pressure at high temperatures in the presence of phosphoric acid .
Analyse Chemischer Reaktionen
Types of Reactions
Arbanol, like other alcohols, can undergo several types of chemical reactions:
Oxidation: Alcohols can be oxidized to aldehydes, ketones, or carboxylic acids depending on the conditions and reagents used.
Reduction: Reduction of carbonyl compounds can produce alcohols.
Substitution: Alcohols can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
Oxidation: Depending on the degree of oxidation, the products can be aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products vary based on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Arbanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on biological systems, particularly in skin conditioning and fragrance applications.
Medicine: Investigated for potential therapeutic uses due to its bioactive properties.
Industry: Widely used in the formulation of personal care products, including perfumes and skin conditioners.
Wirkmechanismus
The mechanism of action of Arbanol involves its interaction with specific molecular targets in the skin. It binds to receptors that influence skin conditioning and fragrance perception. The exact pathways and molecular targets are still under investigation, but it is known to enhance skin hydration and provide a pleasant scent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol: Commonly used in personal care products for its solvent properties.
Methanol: Used industrially but is toxic and not suitable for personal care applications.
Isopropanol: Another alcohol used in disinfectants and personal care products.
Uniqueness of Arbanol
This compound stands out due to its specific fragrance and skin conditioning properties, making it particularly valuable in the personal care industry. Unlike methanol, it is safe for use in products applied to the skin, and it offers a unique combination of scent and skin benefits that ethanol and isopropanol do not provide .
Eigenschaften
CAS-Nummer |
7070-15-7 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
2-[[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanol |
InChI |
InChI=1S/C12H22O2/c1-11(2)9-4-5-12(11,3)10(8-9)14-7-6-13/h9-10,13H,4-8H2,1-3H3/t9-,10-,12+/m1/s1 |
InChI-Schlüssel |
IWWCSDGEIDYEJV-FOGDFJRCSA-N |
SMILES |
CC1(C2CCC1(C(C2)OCCO)C)C |
Isomerische SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2OCCO |
Kanonische SMILES |
CC1(C2CCC1(C(C2)OCCO)C)C |
| 7070-15-7 | |
Synonyme |
arbanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2R,4S,5S,6R)-2,5,6-trihydroxy-2-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B1253497.png)











